molecular formula C12H11FN4O3 B136417 N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide CAS No. 140475-22-5

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide

Numéro de catalogue B136417
Numéro CAS: 140475-22-5
Poids moléculaire: 278.24 g/mol
Clé InChI: DABKTULDOCZOAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide, also known as FMISO, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. FMISO is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to detect hypoxia, a condition where the tissues in the body receive an inadequate supply of oxygen.

Applications De Recherche Scientifique

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been extensively studied for its potential applications in medical imaging. PET imaging using N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can provide valuable information about the oxygenation status of tissues in the body. Hypoxia is a common feature of many diseases, including cancer, and is associated with poor prognosis and resistance to therapy. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging can help in the diagnosis, staging, and treatment planning of hypoxic tumors.

Mécanisme D'action

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of the nitro group by intracellular enzymes in hypoxic cells, leading to the formation of a reactive intermediate that binds covalently to cellular macromolecules. The binding of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide to cellular macromolecules can be detected by PET imaging, allowing for the visualization of hypoxic regions in the body.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide is a relatively stable compound that does not undergo significant metabolism in the body. It is eliminated mainly through renal excretion. N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide has been shown to have low toxicity and is well tolerated by patients undergoing PET imaging.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can be used to detect hypoxia in a wide range of tissues. However, there are some limitations to N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging. The uptake of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide can be affected by factors such as blood flow, pH, and temperature, which can lead to false-positive or false-negative results. The interpretation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET images requires expertise in medical imaging and the use of specialized software.

Orientations Futures

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging has the potential to revolutionize the diagnosis and treatment of hypoxic tumors. However, there are several areas of research that need to be addressed to fully realize its potential. These include the development of new radiopharmaceutical compounds with improved pharmacokinetics and imaging properties, the optimization of imaging protocols, and the validation of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging in clinical trials. Additionally, the combination of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide PET imaging with other imaging modalities and therapies may further enhance its diagnostic and therapeutic capabilities.

Méthodes De Synthèse

The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide involves the reaction of 4-fluorobenzyl bromide with 2-nitroimidazole followed by the addition of acetic anhydride. The reaction proceeds under basic conditions and yields N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide as a white crystalline solid. The purity of the compound is crucial for its use in PET imaging, and several purification steps are required to obtain a high-quality product.

Propriétés

Numéro CAS

140475-22-5

Nom du produit

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide

Formule moléculaire

C12H11FN4O3

Poids moléculaire

278.24 g/mol

Nom IUPAC

N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)7-15-11(18)8-16-6-5-14-12(16)17(19)20/h1-6H,7-8H2,(H,15,18)

Clé InChI

DABKTULDOCZOAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F

SMILES canonique

C1=CC(=CC=C1CNC(=O)CN2C=CN=C2[N+](=O)[O-])F

Autres numéros CAS

140475-22-5

Synonymes

PK 110
PK-110

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.